BenchChemオンラインストアへようこそ!

Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone

Carboxylesterase 2 inhibition CES2 potency Prodrug metabolism

Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone (CAS 2034287-80-2) is a synthetic small-molecule heterocyclic compound (molecular formula C19H17NO3S, molecular weight 339.41 g/mol) that combines a benzofuran core with a thiazolidine ring bearing a 3-methoxyphenyl substituent. It has been characterized as a potent and highly selective inhibitor of human carboxylesterase 2 (CES2/CE2), with an IC50 of 20 nM and a competitive inhibition constant (Ki) of 42 nM in human liver microsomes, while exhibiting minimal activity against carboxylesterase 1 (CES1/CE1; IC50 = 20,400 nM), yielding a >1,000-fold selectivity window.

Molecular Formula C19H17NO3S
Molecular Weight 339.41
CAS No. 2034287-80-2
Cat. No. B2382572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone
CAS2034287-80-2
Molecular FormulaC19H17NO3S
Molecular Weight339.41
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2N(CCS2)C(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C19H17NO3S/c1-22-15-7-4-6-14(11-15)19-20(9-10-24-19)18(21)17-12-13-5-2-3-8-16(13)23-17/h2-8,11-12,19H,9-10H2,1H3
InChIKeyUYKZYNZSOTWTOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone (CAS 2034287-80-2): A Selective Carboxylesterase 2 (CE2) Inhibitor for Prodrug Activation Research and Drug-Drug Interaction Studies


Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone (CAS 2034287-80-2) is a synthetic small-molecule heterocyclic compound (molecular formula C19H17NO3S, molecular weight 339.41 g/mol) that combines a benzofuran core with a thiazolidine ring bearing a 3-methoxyphenyl substituent [1]. It has been characterized as a potent and highly selective inhibitor of human carboxylesterase 2 (CES2/CE2), with an IC50 of 20 nM and a competitive inhibition constant (Ki) of 42 nM in human liver microsomes, while exhibiting minimal activity against carboxylesterase 1 (CES1/CE1; IC50 = 20,400 nM), yielding a >1,000-fold selectivity window [1]. This selectivity profile distinguishes it from commonly used CES2 inhibitors such as loperamide, which shows substantially lower selectivity (~293-fold) and weaker potency (Ki = 1,500 nM) [2].

Why CES2 Inhibitor Selection Cannot Be Based on Class Alone: The Critical Role of Isoform Selectivity in Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone


Carboxylesterase 2 (CES2) inhibitors are not interchangeable, because their utility in pharmacological research depends critically on two parameters: (i) absolute potency against CES2, which determines the concentration required for effective enzyme blockade, and (ii) selectivity over the closely related CES1 isoform, which metabolizes a distinct and partially overlapping set of ester- and amide-containing drugs and prodrugs [1]. Widely used reference compounds such as loperamide suffer from either modest potency (CES2 Ki = 1,500 nM) or insufficient selectivity (CES1 IC50 = 440,000 nM; ~293-fold window) to cleanly dissect CES2-mediated metabolic pathways without confounding CES1 inhibition at higher concentrations [2]. More recently developed inhibitors such as compound 24 (hCES2-IN-1) improve selectivity but still operate in the low-micromolar range (CES2 IC50 = 6.72 µM) [3]. Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone addresses both limitations simultaneously, offering nanomolar CES2 potency (IC50 = 20 nM; Ki = 42 nM) combined with >1,000-fold selectivity over CES1, thereby enabling isoform-specific pharmacological probing at concentrations where off-target CES1 engagement is negligible [4].

Quantitative Differentiation Evidence for Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone (CAS 2034287-80-2) Versus CES2 Inhibitor Alternatives


CES2 Inhibitory Potency: Nanomolar Affinity Versus the Low-Micromolar Benchmark Loperamide

Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone inhibits human CES2 with a competitive inhibition constant (Ki) of 42 nM, as measured in human liver microsomes using fluorescein diacetate as substrate [1]. By comparison, the widely used reference CES2 inhibitor loperamide exhibits a Ki of 1,500 nM (1.5 µM) under analogous conditions [2]. This represents an approximately 35-fold improvement in binding affinity for the target CES2 enzyme. The target compound's IC50 of 20 nM further supports its superior potency relative to loperamide (reported CES2 IC50 ~1.5 µM) [1][2]. Such potency enables effective CES2 inhibition at substantially lower test concentrations, reducing the likelihood of off-target pharmacological effects that complicate data interpretation with higher-concentration tool compounds.

Carboxylesterase 2 inhibition CES2 potency Prodrug metabolism

CES1/CES2 Isoform Selectivity Ratio: >1,000-Fold Window Versus ~293-Fold for Loperamide and >15-Fold for Compound 24

The selectivity of benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone for CES2 over CES1 was determined by comparing IC50 values obtained in parallel human liver microsome assays: CES2 IC50 = 20 nM versus CES1 IC50 = 20,400 nM (2.04 × 10^4 nM), yielding a selectivity ratio of approximately 1,020-fold [1]. This selectivity window is substantially wider than that of loperamide, which shows a CES2 Ki of 1,500 nM and a CES1 IC50 of 440,000 nM (~293-fold selectivity when comparing IC50 values where available) [2], and dramatically exceeds that of compound 24 (hCES2-IN-1), a recently reported selective CES2 inhibitor with a CES2 IC50 of 6.72 µM and CES1 IC50 > 100 µM (>15-fold selectivity) [3]. The >1,000-fold selectivity of the target compound ensures that even at concentrations producing >99% CES2 occupancy, CES1 activity remains essentially unaffected, a critical requirement for studies aimed at deconvoluting the relative contributions of CES1 versus CES2 to the metabolism of dual-substrate prodrugs such as irinotecan and capecitabine.

CES1/CES2 selectivity Isoform-specific inhibition Drug-drug interaction

Competitive Inhibition Mechanism Confirmed: Predictable and Reversible CES2 Engagement

Enzyme kinetic analysis has established that benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone acts as a competitive inhibitor of human CES2, with a Ki of 42 nM determined in human liver microsomes [1]. Competitive inhibition is mechanistically significant because it indicates that the compound binds reversibly to the CES2 active site in a substrate-competitive manner, meaning that its inhibitory effect can be surmounted by increasing substrate concentration and, critically, that enzyme activity recovers upon compound washout. This reversible, competitive profile contrasts with covalent CES2 inhibitors such as compound C3 (hCES2A inhibitor C3), which modify Ser228 in the catalytic site and produce time-dependent, irreversible inhibition with IC50 values as low as 0.56 nM–2.35 nM . While covalent inhibitors offer extreme potency, they introduce challenges in experimental design, including the need to account for time-dependent kinetics and the inability to reverse inhibition. The competitive mechanism of the target compound offers a more straightforward pharmacological tool for acute CES2 modulation studies.

Competitive inhibition Enzyme kinetics Reversible inhibitor

Structural Differentiation: 3-Methoxyphenyl Substituent Confers Distinct Selectivity Versus Fluoro- and Trifluoromethyl-Analogs

Within the benzofuran-2-yl(thiazolidin-3-yl)methanone chemotype, the nature of the aryl substituent at the thiazolidine 2-position is a critical determinant of biological activity. The target compound bears a 3-methoxyphenyl group, which is electronically distinct from the 3-fluorophenyl analog (CAS 2034484-31-4) and the 4-(trifluoromethyl)phenyl analog (CAS not specified) . The 3-methoxy substituent (Hammett σmeta = +0.12; electron-donating by resonance) contrasts with the electron-withdrawing 3-fluoro (σmeta = +0.34) and 4-trifluoromethyl (σpara = +0.54) groups, producing differences in the electronic distribution across the thiazolidine ring and the adjacent benzofuran carbonyl system [1]. While direct head-to-head selectivity data for the fluoro- and trifluoromethyl-analogs are not publicly available at the time of writing, the established >1,000-fold CES2/CES1 selectivity of the 3-methoxyphenyl derivative places it as the best-characterized member of this chemotype [2]. Researchers seeking CES2-selective tools should verify that analog substitutions do not compromise selectivity, as even modest electronic perturbations can alter isoform specificity.

Structure-activity relationship Benzofuran-thiazolidine scaffold 3-methoxyphenyl substitution

High-Value Research and Procurement Application Scenarios for Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone (CAS 2034287-80-2)


Deconvolution of CES2-Specific Versus CES1-Mediated Prodrug Activation Pathways

In preclinical development of ester-based prodrugs (e.g., irinotecan/CPT-11, capecitabine, flurbiprofen axetil), it is essential to determine whether prodrug activation occurs primarily via CES2 in the intestine and liver or via CES1 in the liver. Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone, with its >1,000-fold CES2 selectivity and 42 nM Ki, can be applied at concentrations (e.g., 100–500 nM) that produce near-complete CES2 blockade while leaving CES1 activity intact [1]. This is a significant advantage over loperamide, which at CES2-saturating concentrations of ~5–10 µM begins to engage CES1 and opioid receptors, confounding interpretation [2].

In Vitro Drug-Drug Interaction (DDI) Risk Assessment for CES2-Substrate Pharmaceuticals

Regulatory guidance (FDA, EMA) encourages in vitro DDI assessment for drug-metabolizing enzymes. When a new chemical entity is suspected to undergo CES2-mediated hydrolysis, co-incubation with a selective CES2 inhibitor is required to confirm the metabolic pathway. The target compound, with its well-characterized competitive inhibition profile and nanomolar potency, provides a more definitive tool than loperamide (Ki = 1,500 nM; mixed pharmacology) or telmisartan (primarily characterized as an AT1 receptor antagonist with ancillary CES2 inhibition) [1][2][3]. Its competitive, reversible mechanism ensures that inhibition can be clearly attributed to active-site competition rather than non-specific effects.

Pharmacological Differentiation of CES2 from CES1 in Primary Hepatocyte and Intestinal Enterocyte Models

Primary human hepatocytes co-express CES1 and CES2, while intestinal enterocytes predominantly express CES2 [1]. The target compound's >1,000-fold selectivity enables researchers to selectively silence CES2 activity in hepatocyte models, isolating the CES1 contribution to ester drug metabolism. This experimental design is not feasible with loperamide (~293-fold selectivity), where CES2-inhibiting concentrations encroach upon CES1 IC50 values [2]. Compound 24 (hCES2-IN-1), with micromolar potency (IC50 = 6.72 µM) and >15-fold selectivity, requires substantially higher concentrations that may introduce cytotoxicity or solubility limitations in long-term hepatocyte cultures [3].

Biomarker Validation and Probe Substrate Selectivity Confirmation for CES2 Activity Assays

Fluorescent probe substrates such as fluorescein diacetate and BNPP (bis-p-nitrophenyl phosphate) are widely used to measure CES activity, but their isoform specificity is often incomplete. Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone, which was itself characterized using fluorescein diacetate as a substrate (IC50 = 20 nM), can serve as a selective CES2-blocking agent to validate the CES2-specificity of novel fluorogenic or luminogenic probe substrates during assay development [1]. Its competitive mechanism means that substrate competition artifacts in such validation studies are predictable and manageable.

Quote Request

Request a Quote for Benzofuran-2-yl(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.